molecular formula C17H32O2 B144528 trans-10-Heptadecenoic acid CAS No. 126761-43-1

trans-10-Heptadecenoic acid

Cat. No. B144528
M. Wt: 268.4 g/mol
InChI Key: GDTXICBNEOEPAZ-BQYQJAHWSA-N
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Description

Trans-10-heptadecenoic acid is a monounsaturated fatty acid that is not directly mentioned in the provided papers. However, related compounds and their roles in various biological systems are discussed. For instance, trans fatty acid isomers are mentioned as dietary components and are associated with cellular stress . While the specific trans-10-heptadecenoic acid is not detailed, the papers provide insights into the behavior and significance of similar fatty acids in biological contexts.

Synthesis Analysis

The synthesis of fatty acids similar to trans-10-heptadecenoic acid is touched upon in the context of hexadecenoic fatty acids, where an endogenous origin from palmitic acid is described . The biosynthesis of trans fatty acids is also discussed in the context of algae, where trans-Δ3-hexadecenoic acid is synthesized by Chlorella vulgaris . These studies suggest that the synthesis of trans-10-heptadecenoic acid, if it were to be studied, might follow similar biosynthetic pathways involving elongation and desaturation of precursor fatty acids.

Molecular Structure Analysis

The molecular structure of trans-10-heptadecenoic acid would be characterized by a long hydrocarbon chain with a single double bond in the trans configuration at the 10th carbon. While the papers do not directly analyze this molecule, they do discuss the structural analysis of similar fatty acids, such as the identification and quantitation of hexadecenoic fatty acid isomers . This suggests that techniques such as gas chromatography and mass spectrometry could be used to analyze the molecular structure of trans-10-heptadecenoic acid.

Chemical Reactions Analysis

The chemical reactions of fatty acids similar to trans-10-heptadecenoic acid are explored in several papers. For example, the conversion of 13-L-hydroperoxy-cis-9,trans-11-octadecadienoic acid to trans-12,13-epoxy-9-hydroperoxy-trans-10-octadecenoic acid is catalyzed by a soybean extract or cysteine-FeCl3 . This indicates that trans fatty acids can undergo oxidation and cyclization reactions. Such reactions could potentially be relevant to trans-10-heptadecenoic acid if it were to be subjected to similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-10-heptadecenoic acid can be inferred from the properties of related fatty acids discussed in the papers. For instance, the presence of 10-hydroxy-trans-dec-2-enoic acid in the mandibular glands of worker bees and its variation with age and social activity suggest that similar fatty acids may play a role in social insects and could have specific physical properties related to their function . The papers also discuss the role of fatty acids in signaling and as components of lipid structures, which would be influenced by their physical and chemical properties .

Scientific Research Applications

1. Ruminant Fats Analysis

Trans-10-Heptadecenoic acid is found in ruminant fats, primarily as the 17:1 cis-9 isomer. It's a minor constituent in ruminant milk and intramuscular fat. Research has shown that gas chromatography methods can effectively distinguish between different isomers of heptadecenoic acid, including cis-9, cis-10, and cis-8, indicating the importance of defining isomeric composition in fat analysis (Alves et al., 2006).

2. Antifungal Properties

cis-9-Heptadecenoic acid, closely related to trans-10-heptadecenoic acid, demonstrates antifungal properties. Studies have shown that its effectiveness varies across different fungal species, potentially due to variations in fungal membrane sterol content. The compound doesn't directly interact with membrane sterols nor is it modified by fungi, suggesting a unique mechanism of antifungal action (Avis & Bélanger, 2001).

3. Biochemical Studies in Yeast

In yeast, the beta-oxidation of trans-unsaturated fatty acids, including 10-trans-heptadecenoic acid, involves a complex pathway. Research indicates that the degradation of these fatty acids in Saccharomyces cerevisiae is influenced by various enzyme activities, such as 2,4-dienoyl-CoA reductase and Delta3,Delta2-enoyl-CoA isomerase. This has implications for understanding fatty acid metabolism in eukaryotic cells (Robert et al., 2005).

4. Applications in Solar Cells

Alkenyl carboxylic acids, including trans-10-heptadecenoic acid, have been explored as solvent additives in polymer-polymer non-fullerene solar cells. Their impact on film morphology, carrier generation, and overall device performance is significant, enhancing phase segregation and charge transport, thereby improving the efficiency of solar cells (Zhang et al., 2017).

5. Structural and Synthesis Studies

Trans-10-heptadecenoic acid and its isomers have been subjects of various structural analyses and synthetic processes. These studies have provided insights into the physical and chemical properties of these fatty acids, which are crucial for their potential applications in industrial and pharmaceutical fields. For instance, the synthesis and analysis of cis- and trans-octadecenoic acids provide foundational knowledge for further exploration of their properties and applications (Fusari et al., 1951).

Safety And Hazards

Trans-10-Heptadecenoic acid is highly flammable and causes serious eye irritation .

Future Directions

Trans-10-Heptadecenoic acid has been studied for its potential health benefits due to its anti-inflammatory, anti-oxidative, and anti-microbial properties. It has been used in research to understand the beta-oxidation of trans-unsaturated fatty acid .

properties

IUPAC Name

(E)-heptadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXICBNEOEPAZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348025
Record name (10E)-10-Heptadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-10-Heptadecenoic acid

CAS RN

126761-43-1
Record name (10E)-10-Heptadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Li, Y Tian, Y Lv, Y Xu, X Bai, H Zhang… - Gynecological …, 2022 - Taylor & Francis
… group than in the nonpregnancy group: trans-10-heptadecenoic acid, trans-vaccenic acid, … between pregnancy and nervonic acid, trans-10-heptadecenoic acid, trans-vaccenic acid, …
Number of citations: 6 www.tandfonline.com
X Yang, L Han, J Zhang, W Wang, W Tian… - … and Physiology Part D …, 2023 - Elsevier
… l-carnitine levels increase with age, trans-10-heptadecenoic acid, stearic acid, pentadecanoic … differential metabolites included trans-10-heptadecenoic acid, pentadecanoic acid, dibutyl …
Number of citations: 3 www.sciencedirect.com
L Allenbach, Y Poirier - Plant physiology, 2000 - academic.oup.com
… with Tween-80 and trans-10-heptadecenoic acid leads to the … that degradation of trans-10-heptadecenoic acid is also … from plants fed with trans-10-heptadecenoic acid. However, in …
Number of citations: 50 academic.oup.com
Y Mitaka, K Matsuura, T Akino - 2023 - researchsquare.com
… The 100 µL 30% DEE fraction obtained from KU141013–5, alongside 0.1 mg both cis- and trans-10-heptadecenoic acid standards, were individually dissolved in 1 mL 5% HCl …
Number of citations: 0 www.researchsquare.com
Y Park, JM Storkson, W Liu, KJ Albright… - The journal of nutritional …, 2004 - Elsevier
Conjugated linoleic acid (CLA) reduces body fat in part by inhibiting the activity of heparin-releasable lipoprotein lipase (HR-LPL) activity in adipocytes, an effect that is induced by the …
Number of citations: 84 www.sciencedirect.com
AT Zula, DT Desta - Journal of Food Quality, 2021 - hindawi.com
… trans13-Octadecenoic acid and trans-10-heptadecenoic acid are identified as trans-fatty acid, and trans-13-octadecenoic acid is higher which is ranged from 0.12%–1.62%. Omega-3 …
Number of citations: 12 www.hindawi.com
T Tsubata, R Kurane - Canadian journal of microbiology, 1996 - cdnsciencepub.com
We obtained an organic solvent-sensitive bacterium capable of degrading dibenzothiophene (DBT) under microaerobic (nitrogen exchange) conditions. The bacterium with the highest …
Number of citations: 5 cdnsciencepub.com
Y Zhao, H Zhao, X Zhao, J Jia, Q Ma, S Zhang… - Analytical …, 2017 - ACS Publications
Unsaturated fatty acids (FAs) serve as nutrients, energy sources, and signaling molecules for organisms, which are the major components for a large variety of lipids. However, structural …
Number of citations: 86 pubs.acs.org
A Tadesse Zula, DT Desta, MS Willis - International Journal of …, 2021 - Taylor & Francis
… There are also trans-13-octadecenoic acid and trans-10-heptadecenoic acid present. Omega-3 fatty acids are also found in Nile tilapia; however, the amount present was highly …
Number of citations: 4 www.tandfonline.com
JF Turco, JB Mokochinski, YR Torres - Food Research International, 2023 - Elsevier
Stingless bees (Meliponini) represent over than 500 species, found in tropical and sub-tropical regions of the world. They produce geopropolis, a resinous natural product containing …
Number of citations: 3 www.sciencedirect.com

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